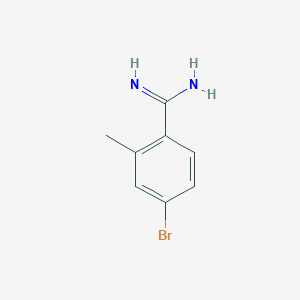

4-Bromo-2-methylbenzimidamide

Description

4-Bromo-2-methylbenzimidamide is an organic compound with the molecular formula C8H9BrN2 It is a derivative of benzimidazole, where the benzimidazole ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position

Properties

IUPAC Name |

4-bromo-2-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGVXLZCQYPKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404825 | |

| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856166-20-6 | |

| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylbenzimidamide typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-methylaniline.

Formation of Benzimidazole Ring: The 4-bromo-2-methylaniline undergoes cyclization with formamide or a similar reagent to form the benzimidazole ring.

Amidation: The resulting 4-bromo-2-methylbenzimidazole is then treated with an appropriate amidating agent, such as ammonium chloride or an amine, to introduce the imidamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylbenzimidamide can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted with other electrophiles under suitable conditions.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and conditions involving Lewis acids (e.g., aluminum chloride) are commonly used.

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are typical.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzimidamides can be formed.

Oxidation Products: Oxidation can yield benzimidazole oxides.

Reduction Products: Reduction can produce benzimidazole amines.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-methylbenzimidamide has been utilized in the synthesis of bioactive compounds with potential therapeutic applications. Its structural features allow it to serve as a building block for various pharmaceutical agents.

- Antiviral Activity : Research indicates that derivatives of benzimidamide, including this compound, exhibit antiviral properties. For instance, modifications of the benzimidazole core have been explored for their efficacy against viruses like Coxsackievirus B3, suggesting potential applications in antiviral drug development .

- Anticancer Properties : Compounds derived from benzimidamide structures have shown promise in cancer therapy. The ability to modify the benzimidazole ring allows for the design of inhibitors targeting specific cancer pathways. Studies have indicated that such derivatives can induce apoptosis in cancer cells .

Organic Synthesis

The compound is also significant in organic synthesis, acting as an intermediate in various chemical reactions.

- Synthesis of Heterocycles : this compound can be employed to synthesize more complex heterocyclic compounds. For example, it can be used in reactions to form triazoles and oxadiazoles, which are important motifs in medicinal chemistry .

- Functionalization Reactions : The presence of bromine in the compound provides a site for nucleophilic substitution reactions. This characteristic is exploited to introduce various functional groups into the molecule, enhancing its versatility as a synthetic intermediate .

The biological implications of this compound extend beyond medicinal chemistry into areas such as pharmacology and toxicology.

- Enzyme Inhibition : Certain studies have highlighted the ability of benzimidamide derivatives to inhibit key enzymes involved in disease processes. For example, they may act as inhibitors of kinases or proteases, which are crucial targets in drug discovery .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. Their ability to modulate oxidative stress pathways suggests potential applications in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylbenzimidamide depends on its specific application:

Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Materials Science: In organic semiconductors, the compound’s electronic properties, such as electron affinity and ionization potential, play a crucial role in its function as a charge carrier.

Comparison with Similar Compounds

4-Bromo-2-methylbenzimidazole: Lacks the imidamide group but shares the benzimidazole core structure.

2-Methylbenzimidamide: Lacks the bromine substitution but has the imidamide group.

4-Bromo-1H-benzimidazole: Similar structure but without the methyl group at the 2-position.

Uniqueness: 4-Bromo-2-methylbenzimidamide is unique due to the presence of both the bromine atom and the methyl group on the benzimidazole ring, which can influence its reactivity and interaction with biological targets. The combination of these substituents can enhance its binding affinity and specificity in medicinal applications, as well as its electronic properties in materials science.

Biological Activity

4-Bromo-2-methylbenzimidamide is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C8H9BrN2

- Molecular Weight : 215.08 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through interaction with specific biological targets. Key findings include:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, benzimidazole derivatives often demonstrate effectiveness against various bacterial strains due to their ability to inhibit cell wall synthesis or disrupt membrane integrity.

- Anticancer Potential : Some benzimidazole derivatives have been studied for their anticancer effects. They may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in tumor growth.

Biological Assays and Findings

To evaluate the biological activity of this compound, various assays have been conducted:

Table 1: Summary of Biological Assays

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study investigated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated significant inhibition, suggesting its potential as a lead compound for antibiotic development.

- Case Study on Cancer Treatment : In vitro studies demonstrated that this compound could reduce proliferation in breast cancer cell lines by inducing apoptosis. Further research is needed to explore its mechanism and efficacy in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.